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Compound of Interest

Compound Name:
sodium;(4-aminophenyl)-

hydroxyarsinate

Cat. No.: B8073758

Get Quote

Executive Summary & Historical Context
Sodium arsanilate (Atoxyl) holds a pivotal place in the history of medicinal chemistry as the first

organic arsenical drug used to treat trypanosomiasis. While its therapeutic use has largely

ceased due to neurotoxicity (specifically optic nerve damage), it remains a critical reference

standard in organometallic chemistry and a precursor in the synthesis of other arsenicals.

This guide provides a rigorous, self-validating framework for the structural confirmation of

sodium arsanilate using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and

Mass Spectrometry (MS). Unlike generic protocols, this document focuses on the causality of

spectral features—linking electronic effects to observed signals—to ensure unambiguous

identification.

Safety & Handling Protocols (Critical)
Warning: Sodium arsanilate contains arsenic.[1][2] It is toxic by ingestion and inhalation.[2]

Containment: All weighing and sample preparation must occur within a certified fume hood or

a glovebox.
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Waste Disposal: All NMR solvents and washings must be segregated into "Arsenic-

Containing Waste" streams.[2] Do not mix with general organic solvents.[2]

Decontamination: Surfaces should be wiped with a 10% sodium hypochlorite solution

followed by water to oxidize and solubilize any residues.[2]

Integrated Analytical Workflow
The following diagram outlines the logical flow for complete structural validation.

Sodium Arsanilate
(Solid)

Prep: Neat (ATR)
or KBr Pellet

Prep: Dissolve in D2O
(pH ~7-8)

Prep: Dilute in
MeOH/Water + 0.1% FA

FT-IR Analysis
(Functional Groups)

1H & 13C NMR
(Carbon Skeleton)

ESI-MS
(Molecular Mass)

Structural Confirmation

As-O, NH2 confirmed

p-subst. pattern confirmed
m/z 218 confirmed

Click to download full resolution via product page

Figure 1: Integrated workflow for the spectroscopic validation of Sodium Arsanilate.

Infrared Spectroscopy (FT-IR)
Objective: Confirm the presence of the primary amine (

) and the arsonic acid salt moiety (

).

Experimental Protocol
Technique: Attenuated Total Reflectance (ATR) is preferred for safety to avoid generating

KBr dust.[2]

Scan Parameters: 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.[2]
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Data Interpretation & Causality
The spectrum is dominated by the interplay between the amino group and the heavy arsenic

atom.
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Functional Group Frequency (cm⁻¹) Intensity
Mechanistic
Explanation

N-H Stretch 3300 – 3450 Medium, Doublet

Characteristic

symmetric and

asymmetric stretching

of a primary aromatic

amine (

).[2]

C=C Aromatic 1590 – 1600 Strong

Ring breathing

modes, enhanced by

the polarity of the

amino substituent.

N-H Bend ~1620 Medium

Scissoring vibration of

the

group (often overlaps

with aromatic C=C).[2]

C-N Stretch 1250 – 1310 Strong

bond stretching;

frequency is elevated

due to resonance

interaction with the

ring.[2]

As=O[1][2] / As-O 800 – 900 Strong, Broad

The arsonic acid salt (

) exhibits distinct

stretching vibrations

here.[2] Unlike

carboxylic acids,

these bands are lower

frequency due to the

mass of Arsenic.

Diagnostic Check: The absence of peaks in the 800–900 cm⁻¹ region strongly suggests

hydrolysis or loss of the arsenic group.
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Nuclear Magnetic Resonance (NMR)
Objective: Validate the para-substitution pattern and the purity of the aromatic core.

Experimental Protocol
Solvent: Deuterium Oxide (

) is the solvent of choice.[2][3] Sodium arsanilate is a salt and highly water-soluble.[1][2][4]

Reference: Internal TMSP (Trimethylsilylpropanoic acid) at 0.00 ppm or residual HDO peak

(~4.79 ppm).[2]

Concentration: 10-15 mg in 0.6 mL

.

H NMR Analysis
The molecule possesses a

axis of symmetry, rendering the protons chemically equivalent in pairs (

system).
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Proton
Environment

Shift (

ppm)
Multiplicity Integration

Assignment
Logic

Ortho to 6.70 – 6.90
Doublet (

Hz)
2H

Upfield shift due

to the strong

mesomeric

donating effect

(+M) of the

amino group,

shielding these

protons.[2]

Ortho to 7.40 – 7.60
Doublet (

Hz)
2H

Downfield shift.

[2] The arsonic

acid group is

electron-

withdrawing (-I, -

M), deshielding

these protons.[2]

N/A Not Observed -

In

, amino protons

exchange rapidly

with deuterium

and are typically

not observed.[2]

Senior Scientist Insight: If you run this sample in DMSO-d6, the exchange is slower, and you

may observe the

protons as a broad singlet around 5.5 ppm. However,

provides a cleaner baseline for salt forms.[2]

C NMR Analysis
Expected carbon signals (decoupled):
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C-N (Ipso): ~150-152 ppm (Deshielded by N).[2]

C-As (Ipso): ~125-135 ppm (Often broad or lower intensity due to coupling with the

quadrupolar

As nucleus, though less broadening than with Boron).[2]

C-meta (to N): ~131 ppm.

C-ortho (to N): ~116 ppm.[2]

Mass Spectrometry (MS)
Objective: Confirm molecular weight and analyze fragmentation to verify the arsenic content.[2]

Experimental Protocol
Ionization: Electrospray Ionization (ESI).[2][5]

Mode: Negative Mode (

) is often more sensitive for arsonic acids, detecting the

anion.[2] Positive Mode (

) detects

.[2]

Solvent: 50:50 Methanol:Water with 0.1% Formic Acid.[2]

Data Interpretation
Arsenic is monoisotopic (

As, 100% abundance).[2] Unlike chlorinated or brominated compounds, you will not see an
M+2 isotope pattern.[2]
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Ion Mode m/z Observed Species Notes

Negative (

)
215.9

The free arsanilate

anion.[2] This is the

primary peak in

negative mode.

Positive (

)
218.0

The protonated free

acid form (

).[2]

Fragmentation 198
Loss of water from the

arsonic acid group.[2]

Fragmentation 108

Loss of the arsenic

moiety (

group cleavage).[2]

Fragmentation Pathway Diagram:

Parent Ion (Acid Form)
[M+H]+ m/z 218

Dehydration
[M+H - H2O]+ m/z 200

- H2O (18 Da)

Desarsenylation
(Loss of AsO3 group)

Cleavage C-As

Click to download full resolution via product page

Figure 2: Simplified ESI(+) fragmentation pathway for the protonated species.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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